molecular formula C10H11N3O3 B1460686 Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 427878-70-4

Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B1460686
CAS No.: 427878-70-4
M. Wt: 221.21 g/mol
InChI Key: XCUHVGKOOKXZNK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a synthetic organic compound with a unique structure . It has the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . It’s considered a useful research chemical .


Molecular Structure Analysis

The compound has a complex structure, which includes a pyrrolo[2,1-f][1,2,4]triazine ring. The InChI string, which represents the structure of the compound, is InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-13-8(6(7)2)9(14)11-5-12-13/h4-5H,3H2,1-2H3,(H,11,12,14) .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, including those similar in structure to the specified compound, are known for their wide spectrum of biological activities. These compounds have been synthesized and evaluated in various models, showing potential as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The triazine nucleus is considered a core moiety for future drug development due to its potent pharmacological activities (Verma, Sinha, & Bansal, 2019).

Synthetic Strategies and Chemical Reactivities

Recent advancements have focused on functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives, emphasizing their importance in medicinal, pharmacological, and biological fields. These studies highlight the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives and their reactivity towards electrophilic and nucleophilic reagents under various conditions, pointing towards their application in anticancer, anti-HIV, antimicrobial activities, and enzymatic effects (Makki, Abdel-Rahman, & Alharbi, 2019).

Antitumor Activities of Triazine Derivatives

1,2,3-Triazines and their benzo- and heterofused derivatives have been recognized for exhibiting a broad spectrum of activities, including antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. Their simplicity in synthesis coupled with efficacy has marked these molecules as a significant scaffold for antitumor compound development (Cascioferro et al., 2017).

Eco-Friendly Synthesis and Applications

The synthesis of 1,2,4-triazine derivatives has been explored with an emphasis on eco-friendly methods. These compounds have a rich history in literature due to their varied applications, including their use in genetic, pharmacology, and microbiology fields, highlighting their potential as significant bioactive compounds (Rani & Kumari, 2020).

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-13-8(6(7)2)9(14)11-5-12-13/h4-5H,3H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUHVGKOOKXZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468765
Record name Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427878-70-4
Record name Ethyl 1,4-dihydro-5-methyl-4-oxopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=427878-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 6
Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Customer
Q & A

Q1: What is known about the structural characteristics of C10H11N3O3?

A1: C10H11N3O3, also known as Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, is an organic compound with a molecular weight of 221.21 g/mol. [] While its specific interactions with biological targets and downstream effects are not addressed in the provided research papers, its structural features have been elucidated. For instance, one study describes the synthesis of C10H11N3O3 through the reaction of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole and hydrazine hydrate. []

Q2: Does the crystal structure of C10H11N3O3 provide insights into its potential properties?

A2: Yes, analysis of the crystal structure of C10H11N3O3 reveals a planar conformation with a slight twist in the oxamic hydrazide moiety. [] The molecule exhibits intramolecular hydrogen bonding (O–H⋯N) and participates in intermolecular hydrogen bonding (O—H⋯O and N—H⋯O) within the crystal lattice. [] These interactions could influence its stability, solubility, and potential interactions with other molecules.

Q3: Are there any studies on the application of C10H11N3O3 in material science?

A3: While the provided research papers do not delve into the material compatibility or stability of C10H11N3O3, its structural features, particularly the presence of hydrogen bonding groups, suggest potential for applications in materials science. Further research would be needed to explore this aspect.

Q4: Has the compound C10H11N3O3 shown any antioxidant activity?

A4: Research indicates that C10H11N3O3 derivatives, specifically (E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide (I) and (E)–N'–(2–hydroxy–3–methoxybenzylidene)–2–amino–2–oxoacetohydrazide (II), exhibit limited antioxidant activity, demonstrating less than 10% inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. [] This suggests that further modifications might be needed to enhance its antioxidant potential.

Q5: What analytical techniques are typically used to characterize and quantify C10H11N3O3?

A5: The provided research papers highlight the use of various spectroscopic techniques for the characterization of C10H11N3O3, including FTIR, 1H NMR, and 13C NMR spectroscopies. [] These methods provide valuable information about the functional groups, structure, and purity of the compound. Additionally, single-crystal X-ray diffraction has been employed to determine its crystal structure and intermolecular interactions. []

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